4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol
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Overview
Description
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with a benzyl halide to introduce the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the pyrazole ring or the benzene ring, leading to various reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Reduced pyrazole or benzene derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methylbenzene-1,3-diol
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzene-1,2-diol
Uniqueness
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol is unique due to the specific positioning of the pyrazole ring and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-3-16-9(2)12(8-15-16)14-7-10-4-5-11(17)6-13(10)18/h4-6,8,14,17-18H,3,7H2,1-2H3 |
InChI Key |
PTGIIAIAEOOYDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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